molecular formula C18H22N2O6S2 B2767305 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 932529-79-8

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2767305
CAS No.: 932529-79-8
M. Wt: 426.5
InChI Key: LFPCBNZUTCYYBS-UHFFFAOYSA-N
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Description

The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide (CAS: 946299-11-2) is a benzamide derivative with the molecular formula C₁₉H₂₂N₂O₅S and a molecular weight of 390.4534 g/mol . Its structure comprises a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a 3,4-dimethoxybenzamide moiety at position 5. This compound is primarily used in laboratory settings for chemical synthesis and pharmacological research, though its specific biological activity remains unreported in the provided evidence.

Properties

IUPAC Name

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-17-9-8-15(12-18(17)26-2)28(23,24)19-14-7-6-13-5-4-10-20(16(13)11-14)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPCBNZUTCYYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring and the introduction of the benzenesulfonamide group. Common synthetic routes may include:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzenesulfonamide Group: This step involves the reaction of the tetrahydroquinoline intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.

    Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide and Benzamide Classes

The following compounds (Table 1) share structural similarities with the target molecule, differing in substituents, functional groups, and biological activity:

Key Differences and Implications

Functional Groups and Hydrogen Bonding :

  • The target compound features a benzamide group (CONH-) at position 7, which forms hydrogen bonds via the amide proton and carbonyl oxygen. In contrast, sulfonamide analogues (e.g., Compounds 24 and 25) possess a sulfonamide group (SO₂NH-), which engages in stronger hydrogen-bonding interactions due to the electron-withdrawing sulfonyl group . This difference may influence solubility, crystal packing, and target binding.
  • The methanesulfonyl group at position 1 in the target compound enhances steric bulk and electron-withdrawing effects compared to the 2-oxo group in Compounds 21, 24, and 25.

Synthetic Routes :

  • The target compound likely employs amide coupling (e.g., using carbodiimides) similar to Compound 21’s synthesis, which involved mefenamic acid and DCC/DMAP in DMF .
  • Sulfonamide derivatives (Compounds 24 and 25) were synthesized via methanesulfonyl chloride reactions under anhydrous conditions, followed by purification via silica chromatography .

Biological Activity: Compounds 24 and 25 were tested for carbonic anhydrase (CA) inhibition, a common target for sulfonamide drugs. Their IC₅₀ values (unreported in evidence) may correlate with the sulfonamide group’s ability to coordinate zinc in CA active sites .

Research Findings and Data Gaps

  • Structural Analysis : Crystallographic data for the target compound are unavailable in the evidence, but tools like SHELXL (widely used for small-molecule refinement) could resolve its hydrogen-bonding patterns and crystal packing .
  • Activity Data: While sulfonamide analogues show CA inhibition, the target’s benzamide structure may redirect its pharmacological profile toward non-CA targets, such as kinase or receptor modulation.
  • Thermal Stability : The target’s melting point is unreported, but its dimethoxybenzamide group likely increases thermal stability compared to simpler sulfonamides like Compound 25.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound consists of a tetrahydroquinoline core linked to a methanesulfonyl group and a dimethoxybenzene sulfonamide moiety. This unique combination of functional groups may confer distinct biological properties.

Structural Feature Description
Core Structure Tetrahydroquinoline
Functional Groups Methanesulfonyl, Dimethoxybenzene sulfonamide

The biological activity of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is hypothesized to involve interactions with various molecular targets. These include:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors influencing neurotransmitter systems.

Biological Activities

Research indicates that compounds similar to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide exhibit various biological activities:

  • Antimicrobial Activity : Similar sulfonamides have shown antibacterial properties against a range of pathogens.
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals.
  • Neuropharmacological Effects : Compounds in this class may influence serotonin and dopamine reuptake mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on tetrahydroquinoline derivatives indicated that they could act as dual reuptake inhibitors for serotonin and dopamine, suggesting potential applications in treating mood disorders .
  • Another research effort explored the synthesis of substituted benzothiazines with reported antioxidant and antimicrobial activities. This indicates a trend where structural modifications can enhance biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide, it is useful to compare it with other sulfonamide derivatives:

Compound Name Structural Features Biological Activity
SulfanilamideSimple sulfonamideAntibacterial
TrimethoprimSulfa-based antibioticAntibacterial
Quinoline SulfateQuinoline derivativeAntiparasitic

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